molecular formula C20H29Cl2N3O2 B13964610 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide

7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide

Cat. No.: B13964610
M. Wt: 414.4 g/mol
InChI Key: GHAZDTCERUEEOF-UHFFFAOYSA-N
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Description

7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzimidazole ring, a dichloropentyl group, and a hydroxyheptanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the dichloropentyl group: This step involves the alkylation of the benzimidazole ring with 1,5-dichloropentane in the presence of a strong base such as sodium hydride.

    Attachment of the hydroxyheptanamide chain: This can be done by reacting the intermediate with a heptanoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The dichloropentyl group can be reduced to a pentyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichloropentyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a pentyl-substituted benzimidazole derivative.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide: A structurally similar compound with slight variations in the substituents.

    2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another benzimidazole derivative with different functional groups.

Uniqueness

7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloropentyl group and hydroxyheptanamide chain differentiate it from other benzimidazole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H29Cl2N3O2

Molecular Weight

414.4 g/mol

IUPAC Name

7-[5-(1,5-dichloropentan-3-yl)-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide

InChI

InChI=1S/C20H29Cl2N3O2/c1-25-18-9-8-16(15(10-12-21)11-13-22)14-17(18)23-19(25)6-4-2-3-5-7-20(26)24-27/h8-9,14-15,27H,2-7,10-13H2,1H3,(H,24,26)

InChI Key

GHAZDTCERUEEOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(CCCl)CCCl)N=C1CCCCCCC(=O)NO

Origin of Product

United States

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